molecular formula C11H10F3NO4 B12948546 3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 70629-17-3

3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B12948546
CAS No.: 70629-17-3
M. Wt: 277.20 g/mol
InChI Key: MSIICIIOIIEGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid (IUPAC name: (2S)-3-(4-hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid) is a synthetic amino acid derivative characterized by a 4-hydroxyphenyl group and a trifluoroacetyl-protected amine. Its molecular formula is C₁₁H₁₀F₃NO₄ (molecular weight: 277.20 g/mol) .

Properties

CAS No.

70629-17-3

Molecular Formula

C11H10F3NO4

Molecular Weight

277.20 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)

InChI Key

MSIICIIOIIEGNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Reactions

  • The synthesis often begins with 4-aminophenol , which undergoes Michael addition or nucleophilic substitution with acrylate derivatives such as methyl acrylate or acrylic acid under reflux conditions in solvents like 2-propanol or water. This yields intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester or related β-amino acid derivatives.

  • Alternatively, 2-amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine) can be used as a starting material, which is then subjected to protection and functionalization steps.

Key Reaction Conditions

Step Reactants Solvent Temperature Time Product
Michael addition 4-aminophenol + methyl acrylate 2-propanol Reflux Several hours N-(4-hydroxyphenyl)-β-alanine methyl ester
Hydrolysis/esterification β-alanine derivatives + methanol + H2SO4 (catalyst) Methanol Reflux Hours Dimethyl ester derivatives

These steps yield the amino acid backbone with the 4-hydroxyphenyl moiety intact and ready for further modification.

Introduction of the Trifluoroacetyl Protecting Group

Reagents and Mechanism

  • The amino group of the 3-(4-hydroxyphenyl)propanoic acid derivative is protected by trifluoroacetylation , typically using trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions.

  • The reaction proceeds via nucleophilic attack of the amino group on the anhydride, forming the trifluoroacetyl amide linkage.

Typical Reaction Conditions

Parameter Description
Reactants 3-(4-hydroxyphenyl)propanoic acid derivative + trifluoroacetic anhydride
Solvent Dichloromethane, acetonitrile, or other aprotic solvents
Temperature 0 °C to room temperature
Time 1–4 hours
Workup Quenching with water, extraction, drying, and purification by chromatography

This step yields the target compound 3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid with the amino group selectively protected.

Purification and Characterization

  • The crude product is typically purified by column chromatography or preparative HPLC using gradients of acetonitrile/water with additives like ammonium acetate to improve peak shape and separation.

  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry , and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Outcome
1 Michael addition or nucleophilic substitution 4-aminophenol + methyl acrylate or acrylic acid Reflux in 2-propanol or water Formation of β-amino acid derivatives with 4-hydroxyphenyl group
2 Esterification (optional) β-amino acid + methanol + H2SO4 Reflux Methyl or dimethyl esters for further modification
3 Trifluoroacetylation β-amino acid derivative + trifluoroacetic anhydride 0 °C to RT, aprotic solvent Formation of trifluoroacetyl-protected amino acid
4 Purification Chromatography (HPLC or column) Ambient Pure this compound

Chemical Reactions Analysis

Types of Reactions

“3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The trifluoroacetyl group can be reduced to form a corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against multidrug-resistant bacterial strains, particularly those classified within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These findings suggest that the compound has potential as a lead structure for developing new antimicrobial agents targeting resistant pathogens.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to quantify these interactions and elucidate binding kinetics. These studies help in understanding the mechanism of action of the compound and its derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid derivatives demonstrated their effectiveness against several resistant bacterial strains. The results indicated that these derivatives could inhibit bacterial growth at low concentrations, suggesting their potential use in clinical settings for treating infections caused by resistant organisms.

Case Study 2: Binding Affinity Analysis

In another research project, scientists utilized isothermal titration calorimetry to analyze the binding affinity of this compound to specific bacterial enzymes. The study revealed a strong interaction between the compound and target enzymes, providing insights into its potential mechanisms of action as an antimicrobial agent.

Mechanism of Action

The mechanism of action of “3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid” would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent Modifications Molecular Formula Key Properties/Activities Reference IDs
3-(4-Hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid (Target Compound) 4-hydroxyphenyl, trifluoroacetyl C₁₁H₁₀F₃NO₄ Synthetic intermediate; unstudied bioactivity
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 4-methoxycarbonylphenyl C₁₃H₁₂F₃NO₅ Increased lipophilicity
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 4-methoxyphenyl C₁₂H₁₂F₃NO₄ Enhanced metabolic stability
3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 5-bromothienyl (heterocyclic) C₉H₇BrF₃NO₃S Potential halogen-mediated bioactivity
2-[3-[(4-Chlorobenzoyl)amino]-4-hydroxyphenyl]propanoic acid 4-chlorobenzoyl, hydroxylphenyl C₁₆H₁₄ClNO₄ Anti-inflammatory/analgesic potential
Key Observations:
  • Trifluoroacetyl Group : Present in all analogs, this group enhances resistance to enzymatic degradation, improving pharmacokinetic stability .
  • Aromatic Substitutions : Methoxy (electron-donating) and methoxycarbonyl (electron-withdrawing) groups alter electronic properties, affecting binding to targets like enzymes or receptors .

Pharmacological Activities of Related Compounds

While the target compound lacks direct activity data, its analogs exhibit diverse bioactivities:

  • Antimicrobial Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid (structurally similar but with amino instead of trifluoroacetyl groups) show efficacy against ESKAPE pathogens (Staphylococcus aureus, Candida auris) and drug-resistant fungi .
  • Anticancer and Antioxidant Properties: Hydroxyphenyl-containing derivatives demonstrate structure-dependent cytotoxicity and ROS-scavenging capabilities, protecting normal cells while sensitizing cancer cells . For example, Compound 20 (2-furyl substituent) is a hit candidate for optimization .
  • Anti-inflammatory Potential: The chlorobenzoyl derivative () shares structural motifs with NSAIDs, suggesting analgesic applications .

ADME and Drug-Likeness

  • In Silico Predictions : Hydroxyphenyl-based derivatives exhibit favorable ADME profiles, including high gastrointestinal absorption and moderate blood-brain barrier permeability .
  • Metabolic Stability : The trifluoroacetyl group reduces first-pass metabolism, prolonging half-life compared to acetylated analogs .

Biological Activity

3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid, also known as a derivative of tyrosine, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer potentials, as well as its antioxidant capabilities.

Chemical Structure and Synthesis

The compound features a hydroxyphenyl group and a trifluoroacetyl amino group, which enhances its chemical reactivity and biological activity. The synthesis typically involves acylation of 3-(4-hydroxyphenyl)propanoic acid with trifluoroacetic anhydride under mild conditions, allowing for the formation of the trifluoroacetyl derivative. Techniques such as nuclear magnetic resonance spectroscopy are employed to confirm product formation.

Antimicrobial Activity

Recent studies highlight the compound's significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. Research indicates that derivatives of this compound exhibit substantial activity against pathogens classified within the ESKAPE group, which includes:

  • Staphylococcus aureus
  • Enterococcus faecium
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Escherichia coli

Minimal Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for various derivatives of this compound against selected bacterial strains:

CompoundS. aureusE. faecalisE. coliK. pneumoniaeP. aeruginosaA. baumannii
1>64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL
664 µg/mL64 µg/mL32 µg/mL>64 µg/mL32 µg/mL32 µg/mL
1416 µg/mL8 µg/mL8 µg/mL16 µg/mL>64 µg/mL>64 µg/mL

These results demonstrate the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activity. A study assessed various derivatives against A549 non-small cell lung cancer cells and found several candidates that significantly reduced cell viability and migration.

Key Findings

  • Compounds demonstrated a reduction in A549 cell viability by up to 50% .
  • The most promising candidate exhibited potent antioxidant properties in the DPPH radical scavenging assay.
  • Comparative studies with standard chemotherapeutics like doxorubicin revealed that some derivatives had favorable cytotoxicity profiles towards noncancerous Vero cells .

Antioxidant Properties

The antioxidant activity of these compounds is crucial in mitigating oxidative stress associated with cancer pathogenesis. The DPPH radical scavenging assay indicated that certain derivatives effectively neutralized free radicals, showcasing their potential as therapeutic agents in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.